N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c14-3-5-17-12(2-6-18-9-12)8-13-11(15)10-1-4-16-7-10/h1,4,7,14H,2-3,5-6,8-9H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCZQIDAFQMBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=COC=C2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiophene Ring: The starting material, 3-chloropropanol, undergoes a cyclization reaction with thiourea to form the tetrahydrothiophene ring.
Introduction of the Hydroxyethoxy Group: The tetrahydrothiophene intermediate is then reacted with ethylene oxide to introduce the hydroxyethoxy group.
Formation of the Furan Ring: The intermediate is further reacted with furfural to form the furan ring.
Amidation Reaction: Finally, the furan intermediate undergoes an amidation reaction with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The hydroxyethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-3-carboxamide as an anticancer agent. Research indicates that compounds with furan and thiol groups can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of furan have been shown to inhibit tumor growth by inducing apoptosis in cancer cells, making this compound a candidate for further exploration in cancer therapeutics .
Antimicrobial Properties
The compound's structural features suggest possible antimicrobial activity. Furan derivatives have been documented to possess antibacterial and antifungal properties, which could be beneficial in developing new antibiotics or antifungal agents. Investigations into the compound's efficacy against resistant strains of bacteria are warranted, given the rising global concern over antibiotic resistance .
Cosmetic Formulations
Skin Care Applications
this compound can be utilized in cosmetic formulations aimed at improving skin hydration and elasticity. The presence of the hydroxyethoxy group may enhance skin penetration and bioavailability, making it effective in topical applications. Studies have shown that similar compounds can improve skin barrier function and provide moisturizing effects, thus supporting its use in creams and lotions .
Stability and Safety Testing
Before incorporation into commercial products, extensive stability and safety testing is essential. The compound should undergo dermatological assessments to evaluate its irritancy potential and efficacy in enhancing skin health. Regulatory compliance with safety standards will be crucial for its acceptance in the cosmetic industry .
Agricultural Applications
Pesticidal Properties
There is emerging interest in the use of this compound as a pesticide or herbicide. Compounds with similar structures have demonstrated effectiveness against various pests while being environmentally benign. This compound could potentially serve as a safer alternative to traditional agrochemicals, reducing the ecological footprint of agricultural practices .
Summary of Findings
| Application Area | Potential Benefits | Research Focus |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Cytotoxicity studies; resistance testing |
| Cosmetic Formulations | Improved skin hydration and barrier function | Dermatological safety; formulation stability |
| Agricultural Applications | Environmentally friendly pest control | Efficacy against pests; ecological impact |
Mechanism of Action
The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various physiological functions.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s thiolan-hydroxyethoxy group requires multi-step synthesis, contrasting with simpler alkylcarbamoyl derivatives in , which are synthesized via direct acylation .
- Hydrogen-Bonding Capacity : The hydroxyethoxy group may enhance solubility, analogous to methoxyethyl substituents in ’s thiazolidine derivative .
Biological Activity
Chemical Structure and Properties
Chemical Formula: C12H15N1O4S
The structure of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-3-carboxamide features a furan ring, a thiolane moiety, and an amide functional group. This unique combination contributes to its biological activity.
- Anticancer Activity: Preliminary studies suggest that the compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism is hypothesized to involve the inhibition of tubulin polymerization, similar to other furan derivatives that have shown selective cytotoxicity towards cancer cells while sparing normal cells .
- Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models, potentially making this compound a candidate for treating inflammatory diseases.
- Antioxidant Activity: The presence of the furan ring is often associated with antioxidant properties, which may help mitigate oxidative stress in biological systems. This is crucial for preventing cellular damage and could be beneficial in conditions characterized by oxidative stress.
In Vitro Studies
- Cell Viability Assays: Various assays have indicated that this compound significantly reduces cell viability in human cancer cell lines (e.g., HeLa, MCF-7) at micromolar concentrations.
- Mechanistic Studies: Research has demonstrated that the compound induces apoptosis in cancer cells through caspase activation pathways, leading to programmed cell death.
In Vivo Studies
- Animal Models: In vivo studies using murine models have shown that treatment with this compound leads to significant tumor regression compared to controls, suggesting its potential as an anticancer agent.
- Toxicity Assessments: Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited potent cytotoxicity against breast cancer cells. The study utilized both in vitro and in vivo methodologies to assess efficacy and mechanism of action.
Case Study 2: Anti-inflammatory Properties
Another research project investigated the anti-inflammatory effects of the compound in a rat model of induced inflammation. Results showed a significant reduction in edema and inflammatory markers, indicating potential therapeutic applications for inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in HeLa and MCF-7 cells | |
| Anti-inflammatory | Reduced edema in rat models | |
| Antioxidant | Mitigation of oxidative stress |
Table 2: In Vitro Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Tubulin polymerization inhibition |
| MCF-7 | 12 | Apoptosis induction |
Q & A
Q. What are the optimal synthetic routes for N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-3-carboxamide, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step reactions, including heterocyclic ring formation and coupling steps. A recommended route is:
- Step 1 : Construct the thiolane ring via cyclization of 3-mercaptopropanol derivatives under acidic conditions.
- Step 2 : Introduce the 2-hydroxyethoxy group using nucleophilic substitution with ethylene oxide or protected glycols.
- Step 3 : Couple the thiolan-3-ylmethyl moiety with furan-3-carboxamide via amide bond formation (e.g., EDC/HOBt activation). Key controls include maintaining anhydrous conditions during coupling, optimizing temperature (e.g., 0–5°C for sensitive intermediates), and using catalysts like Pd(PPh₃)₄ for cross-coupling steps. Yield improvements (>70%) are achieved by monitoring reaction progress via TLC or HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using SHELXL for refinement. Monoclinic space groups (e.g., P2₁/c) are common for similar heterocyclic carboxamides .
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm regiochemistry, with characteristic shifts for thiolane (δ 2.5–3.5 ppm) and furan protons (δ 6.5–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 327.4 [M+H]⁺) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Focus on the furan’s π-π stacking and thiolane’s sulfur-mediated hydrogen bonding. Validate with MD simulations (AMBER/CHARMM) to assess stability .
- QSAR models : Correlate substituent effects (e.g., hydroxyethoxy chain length) with activity using descriptors like logP and polar surface area .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, IC₅₀ protocols). For example, antimicrobial activity discrepancies may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that alter potency .
Q. What strategies enable regioselective functionalization of the thiolane and furan rings?
- Thiolane modification : Protect the hydroxyethoxy group with TBSCl before introducing substituents at C3 via Mitsunobu reactions .
- Furan derivatization : Employ Friedel-Crafts acylation at the C5 position using AlCl₃ catalysis, avoiding over-substitution .
Q. How can enantioselective synthesis be designed for chiral centers in this compound?
- Chiral auxiliaries : Use Evans oxazolidinones during amide coupling to control stereochemistry at the thiolan-3-ylmethyl group .
- Asymmetric catalysis : Apply Jacobsen’s thiourea catalysts for Sharpless epoxidation of intermediate glycols .
Q. What experimental approaches validate target engagement in mechanistic studies?
- SPR/BLI assays : Quantify binding kinetics (KD) to purified proteins (e.g., COX-2 or EGFR) .
- Cellular thermal shift assays (CETSA) : Confirm target stabilization in lysates after compound treatment .
- Knockdown/overexpression models : Use siRNA or CRISPR to link activity changes to specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
